molecular formula C7H19Cl2NSi B13744571 ((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride CAS No. 21654-75-1

((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride

Cat. No.: B13744571
CAS No.: 21654-75-1
M. Wt: 216.22 g/mol
InChI Key: MECWWEUYXJFMPQ-UHFFFAOYSA-N
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Description

((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride is a silicon-containing organic compound characterized by a trimethylsilane group linked to a methylaminomethyl moiety and a 2-chloroethyl substituent, with a hydrochloride counterion. The trimethylsilane group may enhance lipophilicity or stability, distinguishing it from non-silicon analogs .

Properties

CAS No.

21654-75-1

Molecular Formula

C7H19Cl2NSi

Molecular Weight

216.22 g/mol

IUPAC Name

2-chloroethyl-methyl-(trimethylsilylmethyl)azanium;chloride

InChI

InChI=1S/C7H18ClNSi.ClH/c1-9(6-5-8)7-10(2,3)4;/h5-7H2,1-4H3;1H

InChI Key

MECWWEUYXJFMPQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCCl)C[Si](C)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of ((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride typically involves the reaction of trimethylsilylmethyl chloride with 2-chloroethylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity.

Chemical Reactions Analysis

((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other by-products.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological applications.

Comparison with Similar Compounds

Bis(2-chloroethyl)methylamine (HN2) and Salts

Structural Differences: HN2 lacks the trimethylsilane group and is a nitrogen mustard with two 2-chloroethyl arms attached to a central methylamine. The target compound replaces one chloroethyl group with a trimethylsilane-methylaminomethyl chain. Reactivity and Applications: HN2 is a potent alkylating agent used in chemical warfare and chemotherapy. Its salts, such as tris(2-chloroethyl)amine hydrochloride, are regulated under chemical weapon conventions due to their vesicant properties . In contrast, the silane group in the target compound may reduce alkylation potency but improve solubility or stability for specialized synthesis.

N-(2-Chloroethyl)piperidine/pyrrolidine/morpholine Hydrochlorides

Structural Differences: These compounds feature heterocyclic amines (piperidine, pyrrolidine, morpholine) linked to a 2-chloroethyl group. The target compound replaces the heterocycle with a methylaminomethyl-trimethylsilane moiety. Biological Activity: Derivatives like 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (e.g., compounds 5a–c in ) exhibit antibacterial and antifungal activity.

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride

Structural Differences : This compound contains a hydroxylamine group (-ONH2) instead of methylamine and shares the 2-trimethylsilylethyl chain.
Applications : Used as a hydroxylamine reagent in organic synthesis (e.g., oxime formation). The target compound’s methylamine and chloroethyl groups may make it more suited for alkylation or crosslinking reactions .

Methylethylamine Hydrochloride and Tyramine Hydrochloride

Structural Differences: Methylethylamine hydrochloride is a simple aliphatic amine salt, while tyramine hydrochloride contains a phenolic ring. Neither has chloroethyl or silane groups. Functionality: These are biochemical reagents (e.g., tyramine is used in neurotransmitter studies). The target compound’s complexity suggests niche synthetic roles rather than direct biochemical applications .

Data Table: Key Properties and Comparisons

Compound Name Molecular Formula Key Structural Features Biological Activity/Applications Regulatory Notes
((2-Chloroethyl)methylaminomethyl)trimethylsilane HCl C₈H₂₀ClN·ClSi (estimated) Silane, chloroethyl, methylamine, HCl Potential alkylation reagent Likely controlled
HN2 (Bis(2-chloroethyl)methylamine) C₅H₁₁Cl₂N Two chloroethyl arms, methylamine Vesicant, chemotherapy agent Controlled under CWC
N-(2-Chloroethyl)pyrrolidine HCl C₆H₁₃Cl₂N Pyrrolidine, chloroethyl, HCl Antimicrobial intermediates Not specified
O-(2-Trimethylsilylethyl)hydroxylamine HCl C₅H₁₆ClNOSi Silane, hydroxylamine, HCl Organic synthesis reagent Industrial use
Tyramine HCl C₈H₁₂ClNO Phenolic ring, ethylamine, HCl Biochemical research Lab-grade handling

Research Findings and Functional Insights

  • Reactivity: The 2-chloroethyl group in the target compound enables nucleophilic substitution, akin to HN2, but steric hindrance from the silane group may slow reaction kinetics compared to non-silicon analogs .
  • Antimicrobial Potential: While compounds like 5a–c and 6a–f () show activity against Staphylococcus aureus and Candida albicans, the silane group’s hydrophobicity could enhance penetration into lipid-rich microbial membranes, warranting targeted studies .
  • Safety Profile: Similar chloroethylamines (e.g., HN2) require stringent handling due to alkylation hazards.

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